Physicochemical properties of (R)-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate
Physicochemical properties of (R)-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of (R)-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate
Introduction
(R)-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate is a chiral piperidine derivative that serves as a crucial building block in modern medicinal chemistry. Its structural motif, featuring a protected piperidine ring with a stereocenter and a secondary amine side chain, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, outlines robust experimental protocols for their characterization, and discusses the implications of these properties for drug development. As a compound often investigated for its potential in developing therapeutics for neurological disorders, a thorough understanding of its chemical and physical characteristics is paramount for researchers and scientists.[1]
Core Physicochemical and Structural Data
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data presented below has been compiled from various chemical suppliers and databases. It is essential to note that some values are predicted or based on the racemic or non-chiral analogue and should be experimentally verified for specific batches.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl (3R)-3-(ethylamino)piperidine-1-carboxylate | [1] |
| CAS Number | 1163285-65-1 | [1][3] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | [1] |
| Molecular Weight | 242.36 g/mol | [1] |
| Appearance | Oil / Clear Solution | [4] |
| Boiling Point | ~306.1 °C at 760 mmHg (estimated) | [5] |
| Density | ~1.0 g/cm³ (estimated) | [5] |
| Flash Point | ~138.9 °C (estimated) | [5] |
| LogP | ~2.32 (estimated) | [5] |
| Polar Surface Area (PSA) | 41.57 Ų | [5] |
| Refractive Index | ~1.484 (estimated) | [5] |
Chemical Structure
The structure consists of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, which is a common strategy in organic synthesis to prevent the secondary amine in the ring from undergoing unwanted reactions. The stereocenter at the C3 position is of the (R) configuration, which is critical for specific interactions with biological targets.
Caption: 2D Structure of (R)-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate.
Synthesis and Role in Drug Discovery
This compound is typically synthesized through multi-step sequences. A common approach involves the protection of a piperidine precursor, followed by the introduction of the ethylamino group. One notable method involves a one-pot domino reaction, highlighting efficient chemical synthesis pathways.[1] Its utility as a building block is significant; related structures like tert-Butyl (R)-3-aminopiperidine-1-carboxylate are precursors for dipeptidyl peptidase IV (DPP-4) inhibitors such as linagliptin and are used in the development of γ-secretase modulators.[2][6] This contextualizes the importance of the ethylamino derivative in exploring structure-activity relationships for various therapeutic targets.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail methodologies for determining key physicochemical parameters.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Causality: Purity is the most critical quality attribute. A robust HPLC method is essential for separating the main compound from any starting materials, by-products, or degradants. A gradient elution is chosen here to ensure that compounds with a wide range of polarities are eluted and detected. The choice of a C18 column is standard for reverse-phase chromatography of moderately polar small molecules.
Protocol:
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System Preparation: Use a standard HPLC system with a UV detector. The mobile phase consists of (A) 0.1% Trifluoroacetic Acid (TFA) in Water and (B) 0.1% TFA in Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 210 nm
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
-
System Suitability: Before sample analysis, inject a blank (diluent) to ensure no carryover, followed by a standard injection to confirm retention time and peak shape.
-
Data Analysis: Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.
Caption: HPLC Workflow for Purity Determination.
Aqueous Solubility Determination (Shake-Flask Method)
Expertise & Causality: Solubility is a cornerstone of drug development, directly impacting bioavailability. The shake-flask method, while manual, is the gold standard for determining thermodynamic solubility. Using a phosphate-buffered saline (PBS) at pH 7.4 is critical as it mimics physiological conditions and accounts for the ionization of the basic ethylamino group, providing more biologically relevant data than solubility in pure water.
Protocol:
-
Buffer Preparation: Prepare a 100 mM PBS solution at pH 7.4.
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Sample Addition: Add an excess amount of (R)-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate to a known volume of the PBS buffer (e.g., 5 mg to 1 mL) in a glass vial. The excess solid should be clearly visible.
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. This long incubation allows the dissolution process to come to a complete stop.
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Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
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Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase. Quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV method or LC-MS.
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Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved, validating the result.
pKa Determination by Potentiometric Titration
Expertise & Causality: The pKa value governs the extent of a molecule's ionization at a given pH. For this compound, the secondary ethylamino group is basic and will be protonated at physiological pH. Knowing the pKa is essential for predicting its absorption, distribution, and receptor interaction. Potentiometric titration is a direct and accurate method for this determination.
Protocol:
-
Sample Preparation: Dissolve a precisely known amount of the compound in a solution with a defined ionic strength (e.g., 0.15 M KCl) to create a solution of ~1-10 mM.
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Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.
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Acidification: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites fully.
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Basification: Titrate the resulting solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the ethylamino groups are protonated. Specialized software is used to calculate the pKa from the derivative of the titration curve.
Caption: Influence of Core Properties on Drug Development.
Conclusion
(R)-tert-Butyl 3-(ethylamino)piperidine-1-carboxylate is a valuable chiral intermediate whose physicochemical properties are critical to its successful application in pharmaceutical research and development. Its status as an oil, moderate lipophilicity, and the presence of a basic center dictate the analytical methods required for its characterization and the strategies for its incorporation into more complex molecules. The protocols and insights provided in this guide offer a robust framework for scientists to generate high-quality, reliable data, thereby accelerating the drug discovery process.
References
- EvitaChem. (n.d.). (R)-Tert-butyl3-((ethylamino)methyl)piperidine-1-carboxylate.
- LookChem. (n.d.). Tert-butyl 3-(ethylamino)piperidine-1-carboxylate CAS NO.883546-56-3.
- CymitQuimica. (n.d.). 3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester.
- Toronto Research Chemicals. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
- NextSDS. (n.d.). (R)-3-EthylaMino-piperidine-1-carboxylic acid tert-butyl ester.
- Sigma-Aldrich. (n.d.). (R)-(-)-3-Amino-1-Boc-piperidine.
- Echemi. (n.d.). tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate.
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- 5. Tert-butyl 3-(ethylamino)piperidine-1-carboxylate, CasNo.883546-56-3 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
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